2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid is a complex organic compound notable for its unique structural features, including a thiophene ring and sulfonamide functional groups. The compound's molecular formula is , and it has a molecular weight of approximately 365.38 g/mol. The presence of methoxycarbonyl groups enhances its chemical reactivity and potential biological activity, making it an interesting subject of study in medicinal chemistry and organic synthesis .
This compound can be classified under the category of sulfonamides, which are known for their diverse biological activities. It is synthesized through multi-step organic reactions involving various functional groups that contribute to its pharmacological properties. The compound is often studied for its interactions with biological systems and potential therapeutic applications .
The synthesis of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid typically involves several key steps:
These steps require careful control of reaction conditions, including temperature, solvent choice, and purification techniques to ensure high yields and purity of the final product .
The molecular structure of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid can be represented using various notations:
COC(=O)c1c(C)c(sc1S(=O)(=O)N[C@H](C(=O)O)C)C(=O)OC
InChI=1S/C12H15NO8S2/c1-5-7(10(16)20-3)12(22-8(5)11(17)21-4)23(18,19)13-6(2)9(14)15/h6,13H,1-4H3,(H,14,15)/t6-/m0/s1
The structure showcases the thiophene ring's integration with sulfonamide and methoxycarbonyl functionalities, contributing to its unique chemical properties and potential biological activities .
The chemical reactions involving 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid are significant for understanding its reactivity and potential applications:
The mechanism of action for 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid involves several pathways:
Understanding these mechanisms is crucial for exploring its potential as a drug candidate .
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid has potential applications in several scientific fields:
Research into this compound's interactions and effects will further elucidate its potential applications across various scientific domains .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: